molecular formula C12H21N7 B2405195 4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 329901-24-8

4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2405195
CAS No.: 329901-24-8
M. Wt: 263.349
InChI Key: REAGPEWTSVOCDD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a triazole ring, a pyrazole ring, and a dimethylamino propyl group . These groups are common in many organic compounds and can impart various properties to the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as radical polymerization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the amine group could make the compound basic, and the presence of multiple rings could influence the compound’s stability and reactivity .

Scientific Research Applications

Generation of Structurally Diverse Compounds

Roman (2013) conducted research on generating a structurally diverse library of compounds. A ketonic Mannich base was used to produce dithiocarbamates, thioethers, and various NH-azoles including pyrazole, imidazole, 1,2,4-triazole, and tetrazole through alkylation and ring closure reactions. This method has potential in creating a range of structurally diverse compounds for different scientific applications Roman (2013).

Spectroscopic Characterization and Biological Evaluation

Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings. Their study focused on spectroscopic characterization, reactivity study, and evaluation of antioxidant and α-glucosidase inhibitory activities. The compounds showed significant inhibitory potentials in terms of relative IC50 values and were potent antioxidants Pillai et al. (2019).

Novel Pyrazolines, Pyridines, and Pyrimidines Synthesis

Shaaban et al. (2008) researched the synthesis of novel pyrazolines, pyridines, pyrimidines, and triazolopyrimidines from 4-acetyl-5-methyl-1-phenyl-1H-pyrazole. This study provided insights into synthesizing structurally complex and diverse pyrazole-based compounds Shaaban et al. (2008).

DNA Binding and Molecular Docking Studies

Jilloju et al. (2021) developed an efficient method for synthesizing N-benzylidene pyrazolyl-1,2,4-triazol-4-amines. This study included DNA binding and molecular docking studies, indicating applications in biotechnology and pharmaceutical research Jilloju et al. (2021).

Synthesis of 1,4-Dihydropyridine Derivatives

Stanovnik et al. (2002) discussed the preparation of compounds that yielded 1,4-dihydropyridine derivatives. These derivatives have applications in pharmaceuticals, as they can be used as building blocks for various bioactive molecules Stanovnik et al. (2002).

Novel 3-(5-Amino-1H-Pyrazol-4-Yl)-5-Methyl-4H-1,2,4-Triazoles Synthesis

Vanden Eynde et al. (2000) reported the synthesis of novel 3-(5-amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles. This study is significant for producing heterocyclic systems, which are essential in developing pharmaceuticals Vanden Eynde et al. (2000).

Antimicrobial Activities of Novel Compounds

Al‐Azmi et al. (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives and evaluated their antimicrobial properties. Such compounds could have potential uses in developing new antimicrobial agents Al‐Azmi et al. (2020).

Analgesic and Antioxidant Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and screened them for in vivo analgesic and in vitro antioxidant activities. This research is valuable for developing new analgesic and antioxidant drugs Karrouchi et al. (2016).

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. For example, if the compound has unique reactivity or biological activity, it could be further studied for potential use in various fields such as medicine or materials science .

Properties

IUPAC Name

4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7/c1-9-15-16-12(10-8-14-18(4)11(10)13)19(9)7-5-6-17(2)3/h8H,5-7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGPEWTSVOCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCCN(C)C)C2=C(N(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325190
Record name 4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329901-24-8
Record name 4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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